molecular formula C16H15N3O B8042860 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide CAS No. 61447-65-2

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide

Cat. No.: B8042860
CAS No.: 61447-65-2
M. Wt: 265.31 g/mol
InChI Key: IENTVBZWTXPSOJ-UHFFFAOYSA-N
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Description

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide is a heterocyclic compound that belongs to the pyrazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One common method is the reaction of chalcones with hydrazine hydrate under reflux conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazoline derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide stands out due to its specific substitution pattern and the resulting unique biological activities. Its combination of phenyl and benzamide groups contributes to its distinct chemical and pharmacological properties .

Properties

IUPAC Name

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-16(20)13-6-8-14(9-7-13)19-11-10-15(18-19)12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENTVBZWTXPSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80817395
Record name 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80817395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61447-65-2
Record name 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80817395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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